molecular formula C14H13NO3 B2856439 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone CAS No. 1378842-35-3

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone

Cat. No. B2856439
CAS RN: 1378842-35-3
M. Wt: 243.262
InChI Key: GEQAASKIQLTUOJ-UHFFFAOYSA-N
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Description

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone, also known as DOF, is a chemical compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Antiproliferative Activity

The compound has been studied for its antiproliferative activity . In particular, it has shown promising results against the cervical (HeLa) cancer cell line . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Antioxidant Activity

The compound also exhibits antioxidant activity . It has been found to inhibit lipid peroxidation, which is a key factor in cellular damage and aging . This property could make the compound useful in the development of new antioxidant therapies.

Structure-Activity Relationship Studies

The compound’s structure-activity relationship has been evaluated, particularly in relation to its antiproliferative and antioxidant activities . Understanding these relationships can help in the design of more effective drugs.

Synthesis of Derivatives

The compound can be used as a starting material for the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the range of uses for the original compound.

Anticonvulsant Activity

Derivatives of the compound have been synthesized and studied for their anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.

Biomass Conversion

Furan-based compounds, including this one, are being explored for their potential in biomass conversion . This involves using the compound as a platform chemical in the conversion of biomass into useful products .

properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(13-6-3-8-17-13)15-7-9-18-12-5-2-1-4-11(12)10-15/h1-6,8H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQAASKIQLTUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone

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